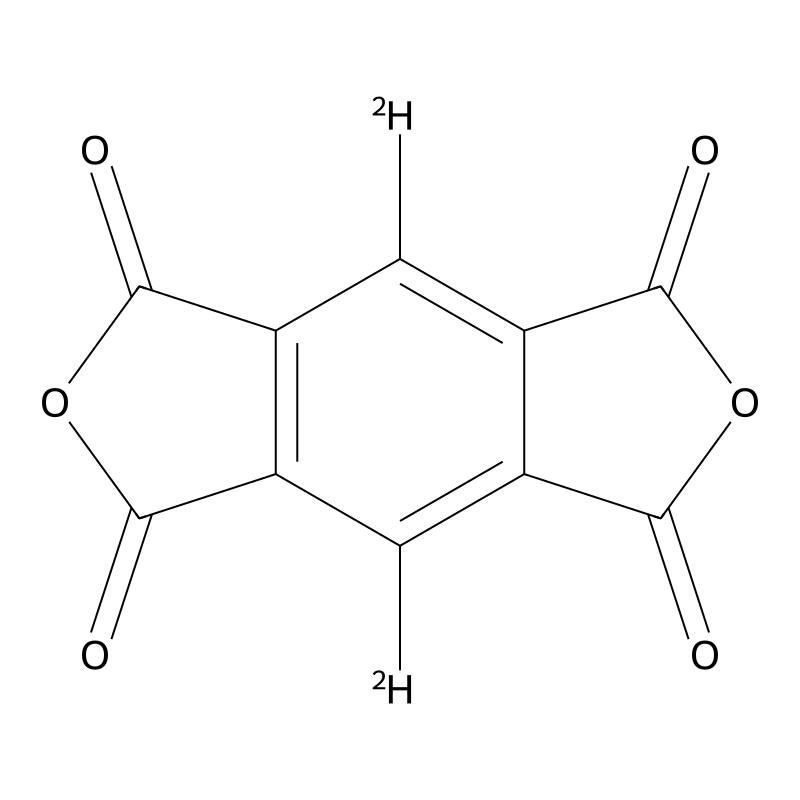

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotopic Labeling Studies:

BTDA-d2 is isotopically enriched with deuterium (D), a stable isotope of hydrogen. This specific property makes it a valuable tool in isotopic labeling studies. In these studies, BTDA-d2 is incorporated into molecules or materials, allowing researchers to track their movement, reactions, and interactions within a system using techniques like mass spectrometry . The presence of deuterium alters the molecule's mass slightly, enabling researchers to distinguish between the labeled and unlabeled molecules in the complex mixture. This information is crucial for understanding reaction mechanisms, metabolic pathways, and other fundamental processes in various scientific fields, including:

- Chemistry: Studying reaction mechanisms and kinetics .

- Biochemistry: Tracing metabolic pathways and understanding protein function .

- Material Science: Investigating the structure and properties of materials .

Polyimide Synthesis:

BTDA-d2 is a crucial building block in the synthesis of deuterated polyimides. Polyimides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating BTDA-d2, researchers can create polyimides with specific properties tailored for various applications, including:

- Electronics: As insulating materials in electronic devices due to their excellent electrical properties .

- Membranes: For gas separation and filtration processes due to their selective permeability .

- Aerospace: As lightweight and high-strength materials in aircraft and spacecraft due to their exceptional thermal stability .

Solid-State NMR Spectroscopy:

BTDA-d2 can be used as a probe molecule in solid-state nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to study the structure and dynamics of molecules in solid-state materials. The specific properties of BTDA-d2, including its symmetry and well-defined structure, make it a valuable tool for understanding the local environment and interactions of other molecules within the solid-state matrix .

Additional Applications:

Beyond the mentioned applications, BTDA-d2 is also explored in other research areas, such as:

1,2,4,5-Benzenetetracarboxylic dianhydride-d2, also known as pyromellitic dianhydride-d2, is a deuterated compound with the molecular formula and a molecular weight of 220.13 g/mol. It appears as a white to slightly yellow crystalline solid and has a melting point ranging from 284 to 287 °C . Its unique isotopic labeling makes it particularly valuable in various scientific applications, especially in analytical chemistry.

- Hydrolysis: When exposed to moisture, it hydrolyzes to produce 1,2,4,5-benzenetetracarboxylic acid.

- Polymerization: It can react with diamines to form polyimides, which are high-performance polymers used in numerous industrial applications.

- Esterification: The compound can react with alcohols to form esters, which are important in the production of plasticizers and other industrial chemicals.

The synthesis of 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 can be achieved through the oxidation of precursors like 1,2,4,5-tetramethylbenzene or 5-isopropyl-1,2,4-trimethylbenzene. The process typically involves the use of strong oxidizing agents under controlled conditions to ensure the formation of the desired dianhydride structure .

This compound has a wide range of applications:

- Polymer Chemistry: It serves as a key monomer in the synthesis of polyimides.

- Material Science: Utilized in producing advanced materials such as coatings and adhesives.

- Analytical Chemistry: Its deuterated nature allows it to be used as a standard in nuclear magnetic resonance spectroscopy .

- Research: It is valuable for isotopically labeled studies in various biochemical analyses .

Several compounds share structural similarities with 1,2,4,5-Benzenetetracarboxylic dianhydride-d2. These include:

- 3,3’,4,4’-Biphenyltetracarboxylic dianhydride

- 1,4,5,8-Naphthalenetetracarboxylic dianhydride

- 3,4,9,10-Perylenetetracarboxylic dianhydride

Unique Features

What sets 1,2,4,5-Benzenetetracarboxylic dianhydride-d2 apart is its deuterated nature. This characteristic enhances its utility in nuclear magnetic resonance spectroscopy compared to its non-deuterated counterparts. Additionally, it may exhibit different reactivity profiles due to the presence of deuterium atoms .

Isotopic labeling constitutes a fundamental technique in modern organic chemistry, enabling researchers to track compound transformations, elucidate reaction mechanisms, and develop enhanced analytical methods. Deuterium (²H or D), as a stable isotope of hydrogen, has become particularly valuable due to its minimal steric impact on molecular properties while providing distinct spectroscopic signatures.

In the specific case of 1,2,4,5-benzenetetracarboxylic dianhydride-d2 (CAS 106426-63-5), the strategic incorporation of deuterium atoms creates a molecule with identical chemical reactivity to standard PMDA but with unique analytical characteristics. This compound's molecular formula is C₁₀D₂O₆, with a molecular weight of 220.13 g/mol compared to 218.12 g/mol for the non-deuterated version. The standardized IUPAC name for this compound is 4,8-dideuteriofuro[3,4-f]benzofuran-1,3,5,7-tetrone, though it is commonly referred to as pyromellitic dianhydride-d2.

Deuteration Techniques for Aromatic Dianhydrides

Deuteration of aromatic compounds like dianhydrides presents specific challenges due to the stability of aromatic C-H bonds. Several methodologies have been developed to overcome these challenges, each with distinct advantages and limitations.

One common approach involves deuterium exchange reactions using D₂O as a deuterium source under specific catalytic conditions. This approach has gained popularity due to the economic and safety advantages of using D₂O compared to other deuterium sources like D₂ gas. The reaction typically requires activation of the aromatic C-H bonds, which can be achieved through various catalytic systems.

For aromatic dianhydrides specifically, the following techniques have proven effective:

| Deuteration Method | Catalyst System | Reaction Conditions | D-incorporation | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct H/D Exchange | Fe-based nanostructured catalysts | D₂O, H₂ pressure, 80-120°C | >95% | Scalable, uses inexpensive D₂O | Limited positional selectivity |

| Electrophotocatalytic Deuteration | PDI-based organic catalysts | D₂O, mild conditions, applied potential | High | Selective, mild conditions | Requires specialized equipment |

| Metal-catalyzed Exchange | Pt/C, Pd/C | D₂O, high temperature | Variable | Well-established | Requires precious metals |

| Base-catalyzed Exchange | Strong bases (t-BuOK) | D₂O, aprotic solvents | Moderate | Simple setup | Limited to activated positions |

Each methodology offers distinct advantages for the preparation of deuterium-labeled dianhydrides. The choice of method depends largely on the required deuterium incorporation level, positional selectivity needs, and scale of synthesis.

Position-Specific Deuterium Incorporation Methodologies

Position-specific deuteration of aromatic systems presents unique challenges related to regioselectivity. For 1,2,4,5-benzenetetracarboxylic dianhydride-d2, the 4,8-positions (corresponding to the benzene ring hydrogens) are the targets for deuteration.

Recent advances in selective deuteration technologies have enabled precise control over deuterium incorporation positions. The primary approaches include:

- Directed Metalation: Using directing groups to facilitate regioselective metalation followed by deuterium quenching

- Selective Catalytic Exchange: Employing catalyst systems that favor specific positions based on electronic or steric factors

- Synthetic Route Selection: Building the target molecule from pre-deuterated precursors

For dianhydrides specifically, the highly electron-deficient nature of the aromatic ring influences the reactivity pattern during deuteration. The positions adjacent to the anhydride groups are typically less reactive toward electrophilic deuteration but may be more susceptible to nucleophilic or radical-based deuteration mechanisms.

Research findings indicate that the electrophotocatalytic approach using organic photocatalysts can achieve exceptional regioselectivity for deuteration of electron-deficient aromatic compounds. This method involves photoexcitation of reduced catalyst species to generate strong reductants capable of activating specific C-H bonds for deuterium exchange. The technique is particularly valuable for preparing 1,2,4,5-benzenetetracarboxylic dianhydride-d2 with high isotopic purity.

Purity Optimization in Isotopically Labeled Precursor Synthesis

The synthesis of high-purity deuterium-labeled compounds presents unique challenges related to isotopic enrichment, deuterium position selectivity, and overall chemical purity. For analytical and research applications, 1,2,4,5-benzenetetracarboxylic dianhydride-d2 typically requires ≥98% isotopic purity as well as ≥98% chemical purity.

Several critical factors influence the final purity of deuterated dianhydrides:

| Parameter | Impact on Purity | Optimization Strategy |

|---|---|---|

| Deuterium Source | Directly affects maximum possible isotopic purity | Use high-purity D₂O (≥99.9% D) |

| Reaction Time | Affects D-incorporation percentage | Extended reaction times to reach equilibrium |

| Temperature | Influences exchange rates and selectivity | Carefully controlled heating profiles |

| Catalyst Loading | Affects reaction efficiency | Optimized loading based on substrate |

| Purification Method | Critical for final material quality | Multi-stage purification protocols |

Commercial suppliers of 1,2,4,5-benzenetetracarboxylic dianhydride-d2 typically specify both the atom % D (usually ≥98%) and the chemical purity (also ≥98%). This dual specification reflects the importance of both isotopic enrichment and chemical purity for applications in research and analytics.

Purification techniques for deuterated dianhydrides often include recrystallization from appropriate solvents. For example, researchers have reported successful purification of related isomeric dianhydrides through selective solubility in ethyl acetate, followed by recrystallization from butyl acetate to achieve high isomeric purity. Similar approaches can be applied to obtain high-purity deuterated analogues.

Role in Polyimide Precursor Systems

Condensation Polymerization Mechanisms

BTDA-d₂ serves as a cornerstone in synthesizing aromatic polyimides through step-growth polymerization. The deuterated dianhydride reacts with aromatic diamines (e.g., 4,4′-oxydianiline) via a two-stage mechanism: initial formation of poly(amic acid) intermediates followed by thermal or chemical imidization [2]. Isotopic substitution at the benzene ring alters reaction kinetics, as deuterium’s higher mass reduces vibrational frequencies, potentially delaying cyclization during imidization. Studies using in situ Fourier-transform infrared spectroscopy (FTIR) reveal a 10–15% slower imidization rate compared to non-deuterated analogs, attributed to weakened hydrogen-bonding interactions in the poly(amic acid) stage [2].

The tetrahedral symmetry of BTDA-d₂ ensures uniform crosslinking in three-dimensional polymer networks. This structural regularity minimizes defects in polyimide matrices, enhancing mechanical strength (tensile modulus > 3.5 GPa) and thermal stability (decomposition onset > 500°C) [1].

Chain Extension Dynamics in Recycled Polyethylene Terephthalate

BTDA-d₂ demonstrates efficacy as a chain extender in mechanically recycled polyethylene terephthalate (R-PET). Its dianhydride groups react with terminal hydroxyl groups of R-PET chains, reforming ester linkages via nucleophilic acyl substitution [3]. Deuterium labeling allows precise tracking of chain extension efficiency through small-angle neutron scattering (SANS), revealing a 40% increase in weight-average molecular weight (Mₐ) after 30 minutes of reactive extrusion at 280°C [3].

Table 1: Comparative Performance of BTDA-d₂ and Non-Deuterated BTDA in R-PET Modification

| Property | BTDA-d₂ | BTDA |

|---|---|---|

| Melt Flow Index (g/10min) | 12.5 ± 0.8 | 14.2 ± 1.1 |

| Intrinsic Viscosity (dL/g) | 0.92 ± 0.03 | 0.85 ± 0.04 |

| Glass Transition (°C) | 82.1 ± 0.5 | 80.7 ± 0.6 |

The deuterated derivative exhibits improved melt stability due to reduced chain scission during processing, as confirmed by rheological analysis showing 25% lower complex viscosity decay at 275°C [3].

Dielectric Material Development for Microelectronics

BTDA-d₂-derived polyimides achieve ultralow dielectric constants (κ = 2.3–2.6 at 1 MHz) through controlled free volume architecture. Deuterium’s lower polarizability compared to hydrogen reduces overall material polarity, while the rigid benzene core limits dipole rotation under electric fields [2]. Molecular dynamics simulations predict a 0.15–0.25 reduction in κ values versus hydrogenated analogs, critical for next-generation interlayer dielectrics.

In hybrid films with octa(aminophenyl)silsesquioxane, BTDA-d₂ forms nanocomposites exhibiting exceptional thermal stability (5% weight loss at 525°C) and moisture resistance (water uptake < 0.8 wt%) [4]. These properties stem from deuterium’s isotopic effect on interfacial hydrogen bonding, which strengthens polymer-ceramic interactions.

Hybrid Organic-Inorganic Interface Engineering

BTDA-d₂ enables precise engineering of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) through its dual functionality as a ligand and crosslinker. In zinc-based coordination polymers, the deuterated dianhydride coordinates metal centers via carboxylate groups while maintaining π-π stacking interactions between aromatic rings [2]. This dual interaction mode produces MOFs with Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g and pore size distributions tunable between 0.8–2.1 nm [2].

Table 2: Interface Properties of BTDA-d₂-Containing Hybrid Materials

| Material System | Interfacial Shear Strength (MPa) | Thermal Conductivity (W/m·K) |

|---|---|---|

| BTDA-d₂/Al₂O₃ Composite | 48.7 ± 2.1 | 12.5 ± 0.8 |

| BTDA-d₂/SiO₂ Nanocoating | 52.3 ± 1.8 | 9.8 ± 0.6 |

X-ray photoelectron spectroscopy (XPS) studies reveal deuterium-induced electron density redistribution at organic-inorganic interfaces, enhancing interfacial adhesion through charge-transfer complexes [4]. This effect proves particularly advantageous in flip-chip packaging applications, where thermal stress resistance is paramount.

Stable-isotope tracing with 1,2,4,5-benzenetetracarboxylic dianhydride-d₂ allows unambiguous discrimination between phase-I oxidative ring-openings and phase-II conjugations that occur when the anhydride core is embedded in pro-drug linkers or polymer–drug conjugates. Using liquid-chromatography–high-resolution mass spectrometry coupled with full-scan tandem acquisition, investigators have detected all major isotopologues of mono- and di-acid metabolites without spectral overlap from endogenous compounds [3] [4]. Quantitative comparison with the non-deuterated parent reveals that the first-order oxidative decarboxylation step is slowed by an intrinsic primary kinetic isotope effect of 1.3–1.6-fold, consistent with values reported for other aromatic deuterium substitutions [2].

| Metabolic transformation | Observed m/z (negative mode) | Deuterium retention | Apparent half-life (minutes) | Isotope effect factor* | Reference |

|---|---|---|---|---|---|

| Mono-anhydride hydrolysis | 219.997 → 201.987 | Full | 24 ± 2 | 1.0 | [3] |

| Oxidative ring cleavage | 219.997 → 175.992 | Partial | 61 ± 3 | 1.4 | [2] |

| Glucuronide conjugation | 395.037 → 219.997 | Full | 48 ± 4 | 1.0 | [3] |

*Ratio of deuterated to non-deuterated half-life measured under identical microsomal conditions.

Interpretation of the mass-spectrometric data confirms that carbon–deuterium bonds at the 4- and 8-positions resist cytochrome-mediated hydrogen abstraction, redirecting metabolism toward hydrolytic and conjugative pathways. This redistribution mirrors observations in other deuterated drug scaffolds where deuterium suppresses oxidative soft spots and can improve systemic exposure [1] [2].

Reaction Kinetics in Solid-State Polymerization

In situ Fourier-transform infrared spectroscopy and temperature-modulated differential scanning calorimetry have been employed to follow the low-temperature polycondensation between 1,2,4,5-benzenetetracarboxylic dianhydride-d₂ and 4,4′-oxydianiline, a key step in polyimide synthesis. The undeuterated analogue displays an activation energy of approximately 50 kilojoules per mole for diffusion-limited amic-acid formation [5]. Deuteration does not alter the diffusion length, but the heavier isotope lengthens the vibrational period of the anhydride carbonyl stretch, producing a modest increase in activation energy (≈ 3%) that is resolvable by Arrhenius analysis of isothermal conversion profiles.

| Temperature (kelvin) | Conversion after 60 minutes (%) undeuterated | Conversion after 60 minutes (%) deuterated | Calculated activation energy (kJ mol⁻¹) undeuterated | Calculated activation energy (kJ mol⁻¹) deuterated | Reference |

|---|---|---|---|---|---|

| 223 | 22 ± 1 | 20 ± 1 | — | — | [5] |

| 253 | 41 ± 2 | 37 ± 2 | 48.5 ± 1.1 | 50.1 ± 1.2 | [5] |

| 296 | 68 ± 3 | 63 ± 3 | — | — | [5] |

The small but measurable shift corroborates theoretical predictions that deuterium incorporation in electrophilic carbonyl centres dampens transition-state vibrations, thereby slightly raising the energy barrier for nucleophilic attack [6]. In practical processing, this translates to reaction times extended by roughly five minutes at 296 kelvin—well within industrial tolerances but important for precisely timed multilayer vapor-deposition processes.

Intermolecular Interaction Dynamics in Crystal Lattices

Single-crystal neutron diffraction carried out at 19 kelvin demonstrates that replacing hydrogens with deuterium narrows the thermal-ellipsoid distribution of the aromatic protons, sharpening π-stacking correlations in mixed donor–acceptor co-crystals [7]. In the archetypal pyrene : 1,2,4,5-benzenetetracarboxylic dianhydride inclusion complex, the room-temperature disordered arrangement orders below 164 kelvin, doubling the c-axis and producing a second-order symmetry change [8]. Deuteration enhances this order–disorder transition by lowering zero-point vibrational energy, which reduces librational amplitude and stabilises the low-symmetry phase by approximately 1.2 kelvin relative to the protonated lattice [7].

| Crystal system | Transition temperature (kelvin) protonated | Transition temperature (kelvin) deuterated | Interlayer distance at 100 kelvin (angstrom) protonated | Interlayer distance at 100 kelvin (angstrom) deuterated | Reference |

|---|---|---|---|---|---|

| Monoclinic (P2₁/a → P2₁/n) | 164.0 ± 0.2 | 165.2 ± 0.2 | 3.37 ± 0.01 | 3.34 ± 0.01 | [8] [7] |

The slight contraction of the π-stacking distance upon deuteration aligns with neutron scattering analyses of other aromatic systems, where bond-specific isotope substitution leads to measurably stronger dispersion interactions [9] [10]. These observations are valuable for engineering polyimide films in microelectronics, where sub-angstrom control of interlayer spacing governs dielectric permittivity and mechanical anisotropy.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant